Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

Catalog No.
S666509
CAS No.
2915-49-3
M.F
C24H42O4
M. Wt
394.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

CAS Number

2915-49-3

Product Name

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

IUPAC Name

bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate

Molecular Formula

C24H42O4

Molecular Weight

394.6 g/mol

InChI

InChI=1S/C24H42O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,19-22H,5-10,13-18H2,1-4H3

InChI Key

SVVBLKNHJWTATO-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1CC=CCC1C(=O)OCC(CC)CCCC

Canonical SMILES

CCCCC(CC)COC(=O)C1CC=CCC1C(=O)OCC(CC)CCCC

Use as a Plasticizer in PVC Products

    Scientific Field: Materials Science

    Methods of Application: The specific methods of application or experimental procedures would depend on the specific product being manufactured. Generally, plasticizers like DEHCH are mixed with the PVC resin during the manufacturing process to increase its flexibility and durability.

    Results or Outcomes: The use of DEHCH as a plasticizer results in PVC products that are more flexible and durable.

Use as a Solvent

Use as a Lubricant

Use as a Thickening Agent

Use in Coating Materials

Use in Electronic Materials

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is an organic compound with the molecular formula C24H42O4C_{24}H_{42}O_{4} and a molecular weight of 394.60 g/mol. This compound appears as a colorless to almost colorless liquid and is primarily used as a plasticizer in the manufacturing of polymers and other plastic products . It is also known by various synonyms, including 1,2-Cyclohexanedicarboxylic acid, bis(2-ethylhexyl) ester, and bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate .

Typical of esters. These include hydrolysis, where it reacts with water to form the corresponding dicarboxylic acid and alcohol, and transesterification, which involves exchanging the alkoxy group with an alcohol. The reactions can be summarized as follows:

  • Hydrolysis:
    Bis 2 ethylhexyl 4 cyclohexene 1 2 dicarboxylate+H2OCyclohexane 1 2 dicarboxylic acid+2 Ethylhexanol\text{Bis 2 ethylhexyl 4 cyclohexene 1 2 dicarboxylate}+H_2O\rightarrow \text{Cyclohexane 1 2 dicarboxylic acid}+\text{2 Ethylhexanol}
  • Transesterification:
    Bis 2 ethylhexyl 4 cyclohexene 1 2 dicarboxylate+ROHNew ester+Bis 2 ethylhexanol \text{Bis 2 ethylhexyl 4 cyclohexene 1 2 dicarboxylate}+R'OH\rightarrow \text{New ester}+\text{Bis 2 ethylhexanol }

The synthesis of bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst under controlled temperature conditions to ensure high yields:

  • Esterification Reaction:
    • Reactants: Cyclohexane-1,2-dicarboxylic acid and 2-ethylhexanol.
    • Catalyst: Acid catalyst (e.g., sulfuric acid).
    • Conditions: Heat under reflux for several hours.

This compound is primarily used as a plasticizer in various applications:

  • Polymers: Enhances flexibility and durability in plastics.
  • Coatings: Improves adhesion and weather resistance.
  • Adhesives: Increases bonding strength.

Additionally, it finds use in formulations for lubricants and sealants due to its favorable properties .

Studies on the interactions of bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate with other substances indicate that it can influence the physical properties of polymer matrices. Its presence can modify thermal stability and mechanical performance in composite materials. Furthermore, its interactions with biological systems have been investigated to assess its potential toxicity and environmental impact .

Several compounds share structural similarities with bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Bis(2-ethylhexyl) phthalateC24H38O4C_{24}H_{38}O_{4}Widely used plasticizer; potential endocrine disruptor
Diisononyl phthalateC27H42O4C_{27}H_{42}O_{4}Known for low volatility; used in flexible PVC
Di(2-ethylhexyl) phthalateC24H38O4C_{24}H_{38}O_{4}Commonly used in food packaging; similar toxicity profile

Uniqueness: Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is distinguished by its cyclohexene structure which provides unique mechanical properties compared to traditional phthalates. Its lower toxicity profile makes it a preferable choice in certain applications where health concerns are paramount .

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate exists as a liquid at room temperature (20°C) [1] [2] [3]. The compound presents as a colorless to almost colorless clear liquid with no reported odor characteristics [1] [2] [3]. This liquid state at ambient conditions is typical for long-chain diester plasticizers and facilitates its industrial applications in polymer formulations.

The compound maintains its liquid state under normal storage conditions, which are recommended to be in a cool, dark place at temperatures below 15°C [1] [2] [3]. This physical characteristic is particularly advantageous for processing and incorporation into various polymer matrices where flowability and mixing characteristics are important operational parameters.

Melting and Boiling Points

The melting point of bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate has not been precisely determined in the available literature. Given its liquid state at room temperature, the melting point is expected to be below 20°C, which is consistent with the behavior of similar long-chain diester compounds.

Similarly, the boiling point has not been experimentally determined for this specific compound. However, related cyclohexane dicarboxylic acid diesters show boiling points in the range of 458-464°C at 760 mmHg [4] [5]. The structural similarity suggests that bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate would exhibit comparable thermal stability and boiling characteristics.

The compound exhibits a flash point of 202°C [1] [2] [3], indicating good thermal stability and relatively low volatility at typical processing temperatures. This property is significant for industrial applications where elevated temperatures may be encountered during manufacturing processes.

Density and Viscosity Parameters

The specific gravity of bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is 0.97 at 20/20°C [1] [2] [3], indicating that the compound is slightly less dense than water. This density value is consistent with organic diesters containing long alkyl chains and reflects the significant contribution of the two 2-ethylhexyl groups to the overall molecular structure.

While dynamic viscosity measurements are not directly available in the literature for this compound, the refractive index of 1.46 [1] [2] [3] provides insight into the optical density and molecular packing characteristics. The relatively low refractive index is consistent with a compound containing predominantly aliphatic carbon-hydrogen bonds.

Computational studies suggest that the compound would exhibit viscosity characteristics similar to other plasticizer molecules of comparable molecular weight, with values likely ranging from moderate to high viscosity depending on temperature conditions [6].

Solubility Profile in Various Solvents

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate exhibits characteristic solubility behavior that reflects its amphiphilic molecular structure with both polar ester groups and extensive nonpolar alkyl chains.

Water Solubility: The compound is insoluble in water [8], which is attributed to its predominantly hydrophobic character arising from the two long 2-ethylhexyl chains. This poor aqueous solubility is typical for plasticizer compounds and limits potential environmental mobility in aqueous systems.

Organic Solvent Solubility: The compound demonstrates good solubility in organic solvents including ethanol and acetone . This solubility pattern makes it suitable for extraction and analytical procedures using organic solvent systems. The compound has been successfully analyzed using dissolution in deuterated tetrahydrofuran and extraction with deuterated chloroform for nuclear magnetic resonance studies [9].

Specialized Solvents: For infrared spectroscopic analysis, the compound has been successfully dissolved in carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) [10] [11], indicating compatibility with halogenated and sulfur-containing solvents.

Spectroscopic Characterization

Infrared Spectroscopy

Infrared spectroscopic data for bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is available through the NIST Chemistry WebBook [10] [11]. The compound has been analyzed in solution using a 10% concentration in carbon tetrachloride for the 2.7-7.5 μm region and 10% in carbon disulfide for the 7.5-26 μm region [10].

Key infrared absorption characteristics expected for this compound include:

  • C=O stretching vibrations of the ester groups, typically appearing around 1730-1750 cm⁻¹
  • C-H stretching vibrations from the extensive alkyl chains in the 2850-3000 cm⁻¹ region
  • C=C stretching from the cyclohexene ring system
  • C-O stretching vibrations from the ester linkages

The infrared spectrum provides definitive structural confirmation and can be used for identification and purity assessment of the compound.

Nuclear Magnetic Resonance

Nuclear magnetic resonance spectroscopy has been successfully employed for the identification and quantification of bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate in various analytical applications [9]. Both ¹H NMR and ¹³C NMR techniques provide valuable structural information.

¹H NMR Characteristics: The proton NMR spectrum would be expected to show characteristic resonances for:

  • Olefinic protons from the cyclohexene ring system
  • Methylene and methyl protons from the 2-ethylhexyl side chains
  • Protons on the cyclohexene ring adjacent to the ester groups

¹³C NMR Characteristics: The carbon-13 NMR spectrum would demonstrate:

  • Carbonyl carbon signals from the ester groups
  • Olefinic carbon signals from the double bond in the cyclohexene ring
  • Aliphatic carbon signals from the alkyl chains

The NMR approach has proven particularly valuable for plasticizer analysis in polyvinyl chloride materials, where dissolution in deuterated solvents allows for both identification and quantitative determination [9].

Mass Spectrometry

Mass spectrometric data for bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is available through the NIST Mass Spectrometry Data Center [12]. The electron ionization mass spectrum provides characteristic fragmentation patterns that are useful for compound identification.

Expected mass spectrometric characteristics include:

  • Molecular ion peak at m/z 394 (corresponding to the molecular weight)
  • Base peak likely arising from loss of one or both 2-ethylhexyl groups
  • Characteristic fragment ions from the cyclohexene ring system
  • Ester-specific fragmentations typical of dicarboxylic acid diesters

The fragmentation patterns are particularly valuable for distinguishing this compound from related cyclohexane dicarboxylate esters and for confirming structural assignments in complex mixtures.

Ultra-Violet Visible Spectroscopy

Ultra-violet visible spectroscopic data for bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is limited in the available literature. The compound contains a cyclohexene chromophore, which would be expected to exhibit weak absorption in the UV region.

Expected UV Characteristics:

  • Minimal absorption above 250 nm due to the unconjugated nature of the cyclohexene system
  • Weak π → π* transitions associated with the C=C double bond
  • n → π* transitions potentially observable from the ester carbonyl groups

The limited chromophoric character of this compound means that UV-visible spectroscopy is not typically the method of choice for analytical determination, with infrared spectroscopy and nuclear magnetic resonance being more informative for structural characterization and quantitative analysis.

XLogP3

7.4

Dates

Last modified: 08-15-2023

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